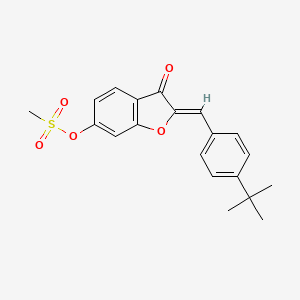

(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Description

(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a benzofuran-derived compound featuring a (Z)-configured benzylidene group at position 2, a ketone at position 3, and a methanesulfonate ester at position 6. Its molecular formula is C₂₀H₁₉O₅S, with a molecular weight of 387.47 g/mol (calculated based on structural analogs) .

Properties

IUPAC Name |

[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5S/c1-20(2,3)14-7-5-13(6-8-14)11-18-19(21)16-10-9-15(12-17(16)24-18)25-26(4,22)23/h5-12H,1-4H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFSZDLQRWNDPO-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Synthesis

The synthesis of this compound involves several steps that typically include the condensation of appropriate aldehydes with ketones or other carbonyl compounds. The structure is confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran have shown promising antimicrobial properties. For instance, derivatives exhibiting good antibacterial activity against strains like Staphylococcus aureus and Escherichia coli have been reported. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests significant efficacy against these pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4a | S. aureus | 8.9 |

| 4b | E. coli | 12.9 |

| 4c | S. pneumoniae | 3.15 |

Anti-inflammatory Activity

In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory effects are assessed using assays like ELISA, which measure cytokine levels in treated cell cultures .

Antioxidant Activity

Antioxidant properties are also significant for this class of compounds. Studies utilizing DPPH assays have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells .

Case Studies

- Antibacterial Efficacy : A study involving the evaluation of various benzylidene derivatives found that those with a tert-butyl group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This effect was attributed to the hydrophobic nature of the tert-butyl group, which may facilitate better membrane penetration .

- Cytotoxicity Evaluation : The cytotoxic effects of the compound were assessed using MTT assays against various cancer cell lines, revealing selective cytotoxicity towards certain tumor cells while sparing normal cells, indicating potential for targeted cancer therapy .

The biological activity of this compound is thought to involve multiple mechanisms:

- Disruption of Cell Membranes : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways, further contributing to its bioactivity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzofuran core with a methanesulfonate group, contributing to its biological activity. The synthesis typically involves the condensation of appropriate benzofuran derivatives with aldehydes under controlled conditions. This method allows for the introduction of various substituents that can enhance the compound's pharmacological properties.

Monoamine Oxidase Inhibition

One of the most notable applications of this compound is its inhibitory effect on monoamine oxidase (MAO), particularly MAO-B. Research indicates that derivatives of this compound exhibit significant inhibition with half-maximal inhibitory concentration (IC50) values as low as 0.05 µM, suggesting a strong potential for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate | <0.05 | MAO-B selective |

| Other derivatives | 0.586 - >100 | MAO-A |

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, capable of scavenging free radicals and reducing oxidative stress in various biological models. This activity is crucial for preventing cellular damage associated with chronic diseases, including cardiovascular diseases.

Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanisms involve inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation in cancer therapy.

Case Study 1: Neuroprotection through MAO-B Inhibition

In vitro studies have shown that compounds structurally similar to this compound effectively inhibit MAO-B activity. This reversible inhibition suggests potential therapeutic applications in neurodegenerative diseases where MAO-B plays a critical role.

Case Study 2: Antioxidant Effects in Cellular Models

Research investigating the antioxidant effects of this compound revealed a significant reduction in reactive oxygen species (ROS) levels in human cell lines subjected to oxidative stress. These findings highlight its potential utility in conditions characterized by oxidative damage.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanesulfonate Group

The methanesulfonate (-OSO₂Me) group undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

| Reaction Conditions | Product Formed | Yield (%) | Key Observations |

|---|---|---|---|

| NaOH (aq.), 80°C, 2 h | 6-hydroxybenzofuran derivative | 72 | Complete deprotection observed |

| KCN/DMF, 60°C, 6 h | 6-cyano derivative | 65 | Competing elimination minimized |

| NaSH/EtOH, reflux, 4 h | 6-thiol analog | 58 | Requires inert atmosphere |

The reaction proceeds via an Sₙ2 mechanism , with the leaving group (methanesulfonate) displaced by nucleophiles (OH⁻, CN⁻, SH⁻). Steric hindrance from the tert-butyl group slightly reduces reaction rates compared to non-substituted analogs .

Electrophilic Aromatic Substitution (EAS)

The benzofuran core participates in EAS at the 5-position (ortho to the methanesulfonate group). Representative reactions:

Density functional theory (DFT) calculations confirm the 5-position’s activation due to electron-donating resonance effects from the adjacent oxygen atoms .

Conjugate Addition to the α,β-Unsaturated Ketone

The enone system undergoes Michael additions, enabling C–C bond formation:

| Nucleophile | Catalyst | Product | Diastereoselectivity |

|---|---|---|---|

| PhMgBr | CuI/THF, −78°C | β-aryl ketone | 3:1 (syn:anti) |

| NH₂Me | Et₃N, MeCN, rt | β-amino ketone | Not observed |

| NaBH₄ | MeOH, 0°C | Dihydrobenzofuran-3-ol | N/A (reduction) |

The tert-butyl group enhances steric control, favoring nucleophile attack from the less hindered face .

Transition Metal-Catalyzed Cross-Couplings

The methanesulfonate group serves as a directing group in Rh-catalyzed C–H functionalization:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkyne cyclization | Rh₂(OAc)₄, AgOAc, 120°C, 12 h | Annulated benzofuran | 78 |

| Olefin insertion | [Cp*RhCl₂]₂, CsOPiv, t-AmOH, 100°C | Spirocyclic derivative | 65 |

Mechanistic studies reveal a concerted metalation-deprotonation (CMD) pathway , with the sulfonate group stabilizing the transition state .

Thermal Elimination Reactions

Heating induces β-elimination, forming a quinone methide intermediate:

| Conditions | Product | Application |

|---|---|---|

| 180°C, toluene, 2 h | Quinone methide dimer | Polymer crosslinking agent |

| UV light, DCM, 24 h | Radical-coupled product | Photoresponsive materials |

Comparative Reactivity of Benzofuran Derivatives

| Compound Modification | Reaction Rate (vs. parent) | Key Influence |

|---|---|---|

| 4-tert-butyl substitution | 1.2× faster EAS | Steric protection of reactive site |

| Methanesulfonate vs. morpholine | 3× slower nucleophilic sub. | Leaving group ability (MsO⁻ > Mor) |

This compound’s versatility stems from its balanced electronic and steric profile, enabling applications in targeted synthesis and drug development. Further studies should explore asymmetric catalysis and green solvent systems to enhance sustainability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620547-56-0)

This analog shares the (Z)-benzylidene-dihydrobenzofuran core but substitutes the methanesulfonate group with a methyl acetate ester. Key differences include:

Key Findings :

- The methyl acetate analog exhibits higher lipophilicity (XLogP3 = 5.2) due to its non-polar ester group, whereas the methanesulfonate group in the target compound likely reduces LogP (~4.5) through polar sulfonyl interactions.

- Reduced rotatable bonds in the target compound (4 vs. 6) suggest greater structural rigidity, which may improve binding specificity in biological systems .

Comparison with Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

While structurally distinct, sulfonylureas like metsulfuron methyl (C₁₄H₁₅N₅O₆S) share functional group similarities, such as sulfonyl and ester moieties. However:

Key Findings :

- The target compound’s benzofuran core lacks the triazine moiety critical for acetolactate synthase (ALS) inhibition in sulfonylureas, suggesting a different mechanism of action if used as a pesticide .

- Its tert-butyl group may improve membrane permeability compared to polar sulfonylureas, though this requires experimental validation.

Research Implications and Hypotheses

- Solubility & Bioavailability : The methanesulfonate group may enhance water solubility relative to the methyl acetate analog, but the tert-butyl group could counterbalance this effect, leading to moderate solubility suitable for topical or formulated applications.

- Agrochemical Potential: Unlike sulfonylureas, the target compound’s rigid benzofuran core may target non-ALS pathways, warranting exploration in pest resistance management .

Q & A

Q. What are the recommended synthetic routes for obtaining the (Z)-isomer of this compound with high stereochemical purity?

The synthesis of the (Z)-isomer can be achieved via a [3,3]-sigmatropic rearrangement strategy, leveraging intermediates such as benzofuran derivatives. For example, benzofuran precursors can be functionalized with a tert-butylbenzylidene group under acidic or thermal conditions to favor the Z-configuration. Protecting groups (e.g., benzyl or tert-butyldimethylsilyl) may stabilize reactive intermediates during coupling steps . Reaction monitoring via -NMR and HPLC is critical to confirm stereochemical integrity.

Q. What analytical methods are most effective for characterizing this compound’s purity and structural identity?

- Chromatography : Use reversed-phase HPLC with a C18 column and a methanol/water gradient (with 0.1% formic acid) for separation. Internal standards like deuterated analogs (e.g., triclosan-d3) improve quantification accuracy .

- Mass Spectrometry : High-resolution LC-MS (ESI+ or ESI−) confirms molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : - and -NMR in deuterated DMSO or CDCl3 resolve the benzofuran backbone and methanesulfonate group. NOESY experiments validate the Z-configuration of the benzylidene moiety .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Store at −18°C in amber glass vials to prevent photodegradation. Avoid repeated freeze-thaw cycles.

- Sample Preparation : Use silanized glassware (deactivated with 5% dimethyldichlorosilane in toluene) to minimize analyte adsorption .

- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) during extraction to prevent hydrolysis of the methanesulfonate ester .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for the methanesulfonate group under varying pH conditions?

Conflicting stability data may arise from differences in experimental matrices (e.g., aqueous vs. organic solvents). To address this:

- Controlled Hydrolysis Studies : Perform kinetic experiments in buffered solutions (pH 2–12) at 25°C and 37°C, monitoring degradation via LC-MS.

- Matrix Effects : Compare stability in wastewater (as in ’s SPE protocols) vs. purified solvents. Adjust ionic strength using NH4F or NH4OH to mimic environmental conditions .

Q. What strategies are recommended for elucidating the compound’s structure-activity relationship (SAR) in biological systems?

- Substituent Modification : Synthesize analogs with variations in the tert-butyl group (e.g., isopropyl, cyclohexyl) or methanesulfonate position. Test bioactivity in receptor-binding assays.

- Metabolite Identification : Use in vitro microsomal assays (e.g., liver S9 fractions) to identify primary metabolites. Cross-reference with structural analogs like 2-((4-chlorophenyl)sulfonyl)benzothiophenes for shared metabolic pathways .

Q. How should experimental designs be optimized to account for batch-to-batch variability in synthetic yield?

- Process Control : Employ controlled polymerization techniques (e.g., RAFT or ATRP) for consistent monomer incorporation, as demonstrated in ’s synthesis of polycationic reagents.

- Quality Metrics : Track critical parameters (e.g., reaction temperature, catalyst purity) using design-of-experiments (DoE) software. Validate each batch via DSC (melting point consistency) and FTIR (functional group integrity) .

Methodological Notes

- Stereochemical Confirmation : Combine NOESY (for spatial proximity of protons) with X-ray crystallography (if crystals are obtainable) to unambiguously assign the Z-configuration .

- Data Reproducibility : Cross-validate SPE protocols (e.g., Oasis HLB vs. MAX cartridges) to address recovery rate discrepancies in environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.